- Synthesis of 4-chloro-7-methoxy-6-pivalamidoquinazolineHuaxue Yanjiu Yu Yingyong, 2008, 20(9), 1216-1219,
Cas no 89-41-8 (4-Methoxy-3-nitrobenzoic acid)
4-Methoxy-3-nitrobenzoic acid structure
4-Methoxy-3-nitrobenzoic acid Properties
Names and Identifiers
-
- 4-Methoxy-3-nitrobenzoic acid
- 3-Nitro-4-Methoxy Benzoic Acid
- 3-Nitro-p-anisic acid
- 3-Nitro-anissaeure
- 4-Methoxy-3-nitro-benzoesaeure
- 4-methoxy-3-nitro-benzoic acid
- Benzoic acid,4-methoxy-3-nitro
- 3-Nitro-4-methoxybenzoic acid
- NSC 29085
- D70645
- 4-Methoxy-3-nitro benzoic acid
- 4Methoxy-3-nitrobenzoic acid
- STK299392
- 4-Methoxy-3-nitrobenzoicacid
- DTXSID0058988
- NSC-29085
- AKOS000113165
- InChI=1/C8H7NO5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3,(H,10,11)
- ANXBDAFDZSXOPQ-UHFFFAOYSA-
- 4-Methoxy-3-nitrobenzoic acid, 98%
- p-Anisic acid, 3-nitro-
- Z64622964
- SCHEMBL176357
- SY031609
- M1092
- EINECS 201-906-0
- Benzoic acid, 4-methoxy-3-nitro-
- NSC29085
- AK-968/40879417
- FT-0618894
- Oprea1_370577
- MFCD00007256
- DD71O31OLZ
- EC 201-906-0
- Q27276338
- 89-41-8
- BBL008034
- W-100374
- UNII-DD71O31OLZ
- AM20060935
- EN300-18531
- 3-nitro4-methoxy benzoic acid
- AS-12855
- CS-W015681
- 3-nitro-p-anissyre
- 4-Methoxy-3-nitrobenzoic acid (ACI)
- p-Anisic acid, 3-nitro- (6CI, 8CI)
- DB-001299
- DTXCID8048656
- NS00001116
- 4-Methoxy-3-nitrobenzoic Acid; 3-Nitro-4-methoxybenzoic Acid; 3-Nitro-p-anisic Acid; NSC 29085;
- p-Anisic acid, 3-nitro-(8CI)
- +Expand
-
- MFCD00007256
- ANXBDAFDZSXOPQ-UHFFFAOYSA-N
- 1S/C8H7NO5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3,(H,10,11)
- O=C(C1C=C([N+](=O)[O-])C(OC)=CC=1)O
- 2115073
Computed Properties
- 197.03200
- 1
- 3
- 3
- 197.032
- 14
- 236
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 92.4A^2
Experimental Properties
- 1.82480
- 92.35000
- 1.5700 (estimate)
- 334.23°C (rough estimate)
- 192.0 to 195.0 deg-C
- 0.0±0.9 mmHg at 25°C
- 178.5±23.7 °C
- White to slightly yellow crystalline powder
- 1.5023 (rough estimate)
4-Methoxy-3-nitrobenzoic acid Security Information
4-Methoxy-3-nitrobenzoic acid Customs Data
- 2918990090
-
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Methoxy-3-nitrobenzoic acid Price
4-Methoxy-3-nitrobenzoic acid Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Ammonium nitrate (clay-supported) ; rt → 0 °C
1.2 Reagents: Perchloric acid ; 90 min, 60 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Perchloric acid ; 90 min, 60 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Reference
- Clay supported ammonium nitrate "Clayan". A new reagent for selective nitration of arenesSynthetic Communications, 2003, 33(14), 2497-2503,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Acetic anhydride , Water ; 0 - 5 °C; 2 h, rt
Reference
- Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agentsArchiv der Pharmazie (Weinheim, 2020, 353(2),,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Reference
- Imidazole derivatives. VIII. Nitration of 4(5)-(4-alkoxyphenyl)imidazolesKhimiya Geterotsiklicheskikh Soedinenii, 1977, (10), 1384-8,
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Carboxylation of arenesSynthetic Communications, 1987, 17(4), 457-64,
Synthetic Circuit 9
Reaction Conditions
Reference
- A new method for the nitration of aromatic compounds with a nitric acid-tin(IV) chloride complex, inducing an unexpected transformation of anisoleJournal of Chemical Research, 1983, (4), 98-9,
Synthetic Circuit 10
4-Methoxy-3-nitrobenzoic acid Raw materials
- p-Anisic acid
- Benzenemethanol, 4-methoxy-3-nitro-α-(trichloromethyl)-
- Stannate(1-), tetrachloro(nitrato-O,O')-, (OC-6-22)- (9CI)
- 1H-Imidazole, 4-(4-methoxy-3-nitrophenyl)-5-nitro-
- 4-ethenyl-1-methoxy-2-nitrobenzene
- 3-(4-methoxyphenyl)prop-2-enoic acid
- 4-Chloro-3-nitrobenzoic acid
4-Methoxy-3-nitrobenzoic acid Preparation Products
4-Methoxy-3-nitrobenzoic acid Suppliers
J&K Scientific
Audited Supplier
(CAS:89-41-8)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
HU BEI YONG KUO Technology Co., Ltd.
Audited Supplier
(CAS:89-41-8)
SUN YAO
18064098002
1248580055@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:89-41-8)
A LA DING
anhua.mao@aladdin-e.com
Jiangsu Raien Environmental Protection Technology Co., Ltd
Audited Supplier
(CAS:89-41-8)
FEI XIAO JIE
18662920632
3485543679@qq.com
4-Methoxy-3-nitrobenzoic acid Related Literature
-
Zhi-Hui Zhang,Qing-Qing Zhang,Sheng Feng,Zhao-Jian Hu,Sheng-Chun Chen,Qun Chen,Ming-Yang He Dalton Trans. 2014 43 646
-
2. The systematic generation of monodentate bridging ethanoates in dinuclear nickel(ii) complexes of asymmetric compartmental ligandsHarry Adams,Scott Clunas,David E. Fenton,Sharon E. Spey J. Chem. Soc. Dalton Trans. 2002 441
-
3. 614. The chemistry of extractives from hardwoods. Part VIII. The isolation of 5 : 4′-dihydroxy-7-methoxyisoflavone (prunetin) from the heartwood of pterocarpus angolensis and a synthesis of 7 : 4′-dihydroxy-5-methoxyisoflavone hitherto known as prunusetinF. E. King,L. Jurd J. Chem. Soc. 1952 3211
-
Hanifrahmawan Sudibyo,Jefferson W. Tester Sustainable Energy Fuels 2022 6 5474
-
F. E. King,T. J. King,A. J. Warwick J. Chem. Soc. 1952 96
-
J. A. Hendry,R. F. Homer J. Chem. Soc. 1952 328
-
7. 891. The chemistry of extractives from hardwoods. Part IX. Constituents of the heartwood of Ferreirea spectabilisF. E. King,M. F. Grundon,K. G. Neill J. Chem. Soc. 1952 4580
-
Firdaus Rahaman Gayen,Abdul Aziz Ali,Debashree Bora,Saptarshi Roy,Supriya Saha,Lakshi Saikia,Rajib Lochan Goswamee,Biswajit Saha Dalton Trans. 2020 49 6578
-
Mohammad Mehdi Khodaei,Mahsa Dehghan New J. Chem. 2018 42 11381
-
G. Kalaiarasi,S. Rex Jeya Rajkumar,S. Dharani,J. G. Ma?ecki,R. Prabhakaran RSC Adv. 2018 8 1539
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:89-41-8)4-Methoxy-3-nitrobenzoic acid
99%
25g
825.0